2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18461209
InChI: InChI=1S/C42H38N4Si2/c1-47(2,3)27-25-31-33-17-21-37(43-33)41(29-13-9-7-10-14-29)39-23-19-35(45-39)32(26-28-48(4,5)6)36-20-24-40(46-36)42(30-15-11-8-12-16-30)38-22-18-34(31)44-38/h7-24,43-44H,1-6H3
SMILES:
Molecular Formula: C42H38N4Si2
Molecular Weight: 654.9 g/mol

2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane

CAS No.:

Cat. No.: VC18461209

Molecular Formula: C42H38N4Si2

Molecular Weight: 654.9 g/mol

* For research use only. Not for human or veterinary use.

2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane -

Specification

Molecular Formula C42H38N4Si2
Molecular Weight 654.9 g/mol
IUPAC Name 2-[10,20-diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane
Standard InChI InChI=1S/C42H38N4Si2/c1-47(2,3)27-25-31-33-17-21-37(43-33)41(29-13-9-7-10-14-29)39-23-19-35(45-39)32(26-28-48(4,5)6)36-20-24-40(46-36)42(30-15-11-8-12-16-30)38-22-18-34(31)44-38/h7-24,43-44H,1-6H3
Standard InChI Key VISQIGCWYNHYLJ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1N5)C6=CC=CC=C6)C=C4)C#C[Si](C)(C)C)C=C3)C7=CC=CC=C7)N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substitution Pattern

The compound belongs to the dihydroporphyrin family, featuring a partially saturated porphyrin macrocycle with four nitrogen atoms coordinating a central cavity. Its IUPAC name, 2-[10,20-diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane, reflects two critical structural motifs:

  • Meso-substitutions: Phenyl groups at the 10 and 20 positions introduce steric bulk and π-conjugation .

  • Ethynyl-TMS groups: At positions 5 and 15, ethynyl linkages terminated by trimethylsilyl groups enhance electronic delocalization while providing synthetic handles for further functionalization .

The molecular formula C₄₂H₃₈N₄Si₂ (molecular weight: 654.9 g/mol) was confirmed via high-resolution mass spectrometry. The canonical SMILES string (C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1N5)C6=CC=CC=C6)C=C4)C#C[Si](C)(C)C)C=C3)C7=CC=CC=C7)N2) illustrates the spatial arrangement of substituents.

Table 1: Comparative Structural Features of Related Porphyrins

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₄₂H₃₈N₄Si₂654.910,20-diphenyl; 5,15-TMS-ethynyl
Tetramesitylporphyrin C₅₆H₅₄N₄783.12,4,6-Trimethylphenyl (mesityl)
5,15-Di-TMS-ethynyl Porphine C₄₂H₃₈N₄Si₂638.95,15-TMS-ethynyl; 10,20-diphenyl
5,15-Diphenyl-10,20-di(4-pyridyl) C₄₂H₂₈N₆616.75,15-diphenyl; 10,20-pyridyl

Synthesis and Characterization

Condensation and Functionalization Strategies

The synthesis follows a modified Lindsey protocol, where dipyrromethane precursors undergo acid-catalyzed condensation. Key steps include:

  • Dipyrromethane Preparation: 2-Trimethylsilylethynyl-substituted dipyrromethanes are synthesized via Suzuki coupling, ensuring regioselective incorporation of TMS-ethynyl groups .

  • Macrocyclization: Condensation in acetonitrile with trifluoroacetic acid (TFA, 30 mM) at room temperature for <7 minutes minimizes scrambling, achieving yields of 14–40% .

  • Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the porphyrinogen intermediate to the aromatic dihydroporphyrin .

Spectroscopic Validation

  • UV-Vis Spectroscopy: The compound exhibits a Soret band at ~420 nm and Q-bands between 500–650 nm, typical of dihydroporphyrins. Bathochromic shifts relative to unsubstituted porphyrins confirm extended conjugation from ethynyl groups .

  • NMR Spectroscopy: ¹H NMR (CDCl₃) shows resonances for phenyl protons (δ 7.2–7.8 ppm), TMS methyl groups (δ 0.2–0.5 ppm), and macrocyclic β-pyrrolic protons (δ 8.9–9.3 ppm).

Physicochemical Properties

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 2.1 eV, narrower than tetraphenylporphyrin (2.4 eV), due to ethynyl-mediated conjugation . Cyclic voltammetry reveals two reversible oxidations at +0.68 V and +1.02 V vs. Fc/Fc⁺, attributed to the macrocyclic π-system .

Comparative Analysis with Related Porphyrins

Electronic Modulation vs. Tetramesitylporphyrin

While tetramesitylporphyrin exhibits superior thermal stability (decomposition >400°C), the target compound’s TMS-ethynyl groups provide greater tunability of optoelectronic properties, as evidenced by a 0.3 eV reduction in HOMO-LUMO gap .

Synthetic Flexibility vs. Pyridyl-Substituted Analogs

Unlike 5,15-diphenyl-10,20-di(4-pyridyl)porphine , which relies on pyridyl groups for metal-organic framework (MOF) assembly, the TMS-ethynyl substituents allow covalent post-functionalization via Sonogashira coupling, broadening application scope .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator